2-Hydroxy-3-oxopropanoate

概要

説明

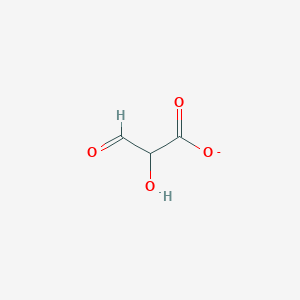

2-hydroxy-3-oxopropanoate is the conjugate base of 2-hydroxy-3-oxopropanoic acid; major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and a 3-oxo monocarboxylic acid anion. It is a conjugate base of a 2-hydroxy-3-oxopropanoic acid.

科学的研究の応用

Biochemical Applications

Role in Metabolic Pathways

2-Hydroxy-3-oxopropanoate is involved in several metabolic pathways, particularly in plants. It plays a crucial role in photorespiration, where it participates in the conversion of glyoxylate to malate through the action of specific enzymes such as glyoxylate carboligase. This process is essential for optimizing carbon fixation and enhancing plant growth under stress conditions .

Enzymatic Reactions

The compound is also a substrate for various enzymes, including hydroxypyruvate isomerase, which catalyzes the reversible isomerization between hydroxypyruvate and this compound. This reaction is vital for maintaining metabolic flux in cellular respiration processes .

Pharmaceutical Applications

Synthesis of Drug Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the preparation of 2-hydroxy-3-aminoacetophenone, which is a precursor for drugs like Pranlukast, a leukotriene receptor antagonist used for treating asthma and allergic rhinitis . The synthesis involves multiple steps, including sulfonation and nitration, to yield high-purity intermediates suitable for pharmaceutical development.

Antitumor Activity

Research indicates that derivatives of this compound can be synthesized into benzoxazole chalcone compounds that exhibit anti-tumor activity. These compounds are being explored for their potential therapeutic effects against various cancer types .

Agricultural Applications

Enhancing Plant Growth

Studies have shown that manipulating the levels of this compound can lead to improved growth rates in plants such as Arabidopsis. By engineering pathways that involve this compound, researchers aim to enhance photosynthetic efficiency and stress tolerance in crops .

Photorespiratory Bypass Engineering

The engineering of photorespiratory bypasses that incorporate this compound has been proposed as a method to improve carbon fixation efficiency in plants. These bypasses allow plants to convert glycolate into usable carbon compounds more efficiently, potentially leading to increased agricultural yields .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Biochemical Pathways | Involved in photorespiration; substrate for key enzymatic reactions |

| Pharmaceutical Synthesis | Intermediate for drugs like Pranlukast; synthesis of anti-tumor compounds |

| Agricultural Research | Enhances plant growth; potential for improved carbon fixation through engineered pathways |

Case Studies

- Photorespiratory Bypass Engineering : A study demonstrated that introducing enzymes related to this compound into Arabidopsis resulted in increased growth under high oxygen conditions, showcasing its potential role in enhancing photosynthetic efficiency .

- Synthesis of Antitumor Compounds : Research involving the synthesis of benzoxazole chalcone derivatives from this compound revealed promising results against various tumor cell lines, indicating its utility in developing new cancer therapies .

化学反応の分析

Enzymatic Reduction/Oxidation

2-Hydroxy-3-oxopropanoate participates in reversible redox reactions catalyzed by This compound reductase (EC 1.1.1.60). This enzyme interconverts (R)-glycerate and this compound using NAD(P)⁺/NAD(P)H as cofactors :

| Substrates | Products | Enzyme | Conditions | References |

|---|---|---|---|---|

| (R)-glycerate, NAD⁺ | This compound, NADH | This compound reductase (EC 1.1.1.60) | pH 7–8, aerobic |

This reaction is central to glyoxylate and dicarboxylate metabolism , linking photorespiration and energy production .

Isomerization Reactions

Hydroxypyruvate isomerase (EC 5.3.1.22) catalyzes the isomerization of hydroxypyruvate to this compound :

| Substrate | Product | Enzyme | Pathway | References |

|---|---|---|---|---|

| Hydroxypyruvate | This compound | Hydroxypyruvate isomerase (EC 5.3.1.22) | Dicarboxylate metabolism |

This reaction enables carbon flux between glycolytic and photorespiratory pathways .

Tandem Oxidation-Rearrangement

This compound derivatives are synthesized via singlet oxygen-mediated oxidation of allylic alcohols, followed by acid-catalyzed rearrangement :

| Starting Material | Product | Conditions | Yield | References |

|---|---|---|---|---|

| Allylic alcohol | Methyl 3-n-butyl-2-hydroxy-3-oxopropanoate | Methylene blue, Ca(OH)₂, 360W microwave | 72–80% |

Decarboxylative Condensation

Microwave-assisted decarboxylation of malonic acid derivatives yields 3-hydroxy-2-oxindoles, with this compound as a transient intermediate :

| Substrates | Product | Conditions | Yield | References |

|---|---|---|---|---|

| Malonic acid, isatin | 3-hydroxy-2-oxindole | Microwave, 100°C | 75–80% |

Metabolic Roles

This compound is a critical metabolite in:

-

Photorespiration : Produced during glyoxylate detoxification in plants .

-

Microbial pathways : Acts as an intermediate in Escherichia coli and Arabidopsis thaliana metabolism .

Structural and Kinetic Data

特性

分子式 |

C3H3O4- |

|---|---|

分子量 |

103.05 g/mol |

IUPAC名 |

2-hydroxy-3-oxopropanoate |

InChI |

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h1-2,5H,(H,6,7)/p-1 |

InChIキー |

QWBAFPFNGRFSFB-UHFFFAOYSA-M |

SMILES |

C(=O)C(C(=O)[O-])O |

正規SMILES |

C(=O)C(C(=O)[O-])O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。